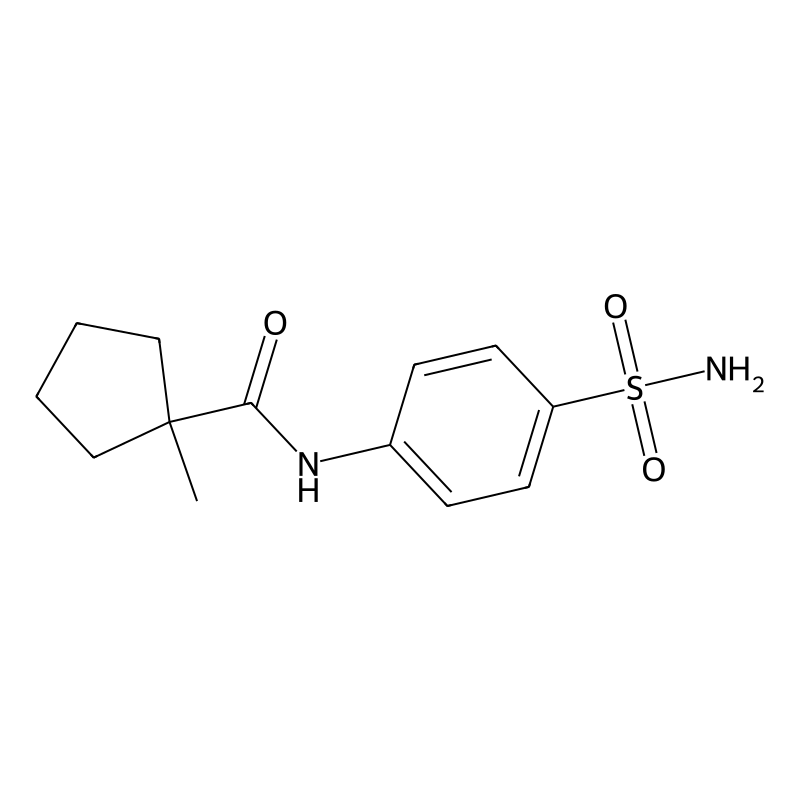

1-methyl-N-(4-sulfamoylphenyl)cyclopentane-1-carboxamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

1-Methyl-N-(4-sulfamoylphenyl)cyclopentane-1-carboxamide is a chemical compound characterized by its unique structure, which includes a cyclopentane ring substituted with a methyl group and a sulfonamide moiety. Its molecular formula is with a molecular weight of approximately 282.36 g/mol. The compound features functional groups that are often associated with biological activity, particularly the sulfonamide group, which is known for its antibacterial properties.

The reactivity of 1-methyl-N-(4-sulfamoylphenyl)cyclopentane-1-carboxamide can be attributed to its functional groups. Typical reactions may include:

- Nucleophilic substitution: The sulfonamide nitrogen can participate in nucleophilic attacks, leading to the formation of various derivatives.

- Acid-base reactions: The carboxamide group can act as both an acid and a base, allowing for proton transfer reactions.

- Coupling reactions: The compound can undergo coupling with other electrophiles or nucleophiles to form more complex structures.

1-Methyl-N-(4-sulfamoylphenyl)cyclopentane-1-carboxamide exhibits potential biological activities due to the presence of the sulfonamide group. Compounds containing this moiety are often investigated for their:

- Antimicrobial properties: Sulfonamides are well-known for their effectiveness against bacterial infections.

- Antiviral activity: Some derivatives have shown promise in inhibiting viral enzymes, making them candidates for antiviral drug development .

- Anti-inflammatory effects: Research indicates that sulfonamides may possess anti-inflammatory properties, contributing to their therapeutic potential.

The synthesis of 1-methyl-N-(4-sulfamoylphenyl)cyclopentane-1-carboxamide can be achieved through various methods, including:

- Direct amination: Reacting 4-sulfamoylphenyl derivatives with cyclopentanecarboxylic acid derivatives in the presence of coupling agents.

- Green synthesis techniques: Utilizing eco-friendly solvents and conditions to minimize environmental impact while achieving high yields .

- Multi-step synthesis: Involves the formation of intermediates that are subsequently converted into the target compound through careful manipulation of reaction conditions.

This compound has several potential applications, particularly in pharmaceuticals:

- Drug development: Due to its biological activity, it may serve as a lead compound for developing new antibiotics or antiviral agents.

- Chemical probes: It could be utilized in research settings to study biological pathways involving sulfonamide interactions.

- Agricultural chemistry: Potential use in developing insecticides or herbicides with lower toxicity profiles.

Interaction studies are crucial for understanding how 1-methyl-N-(4-sulfamoylphenyl)cyclopentane-1-carboxamide interacts with biological targets. These studies may include:

- Molecular docking simulations: To predict binding affinities and modes of interaction with target enzymes or receptors.

- In vitro assays: Testing the compound against various pathogens to evaluate its efficacy and mechanism of action.

- ADMET profiling: Assessing absorption, distribution, metabolism, excretion, and toxicity properties to predict pharmacokinetic behavior .

Several compounds share structural or functional similarities with 1-methyl-N-(4-sulfamoylphenyl)cyclopentane-1-carboxamide. Here’s a comparison highlighting its uniqueness:

| Compound Name | Structure Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| 1-amino-N-methyl-N-[1-(4-methylphenyl)ethyl]cyclopentane-1-carboxamide | Contains an amino group instead of a sulfonamide | Potentially similar antibacterial properties | Lacks the sulfonamide moiety |

| 3-Oxo-N-(4-sulfamoylphenyl)butanamide | Features a butanamide backbone | Antimicrobial activity | Different carbon chain length |

| 1-amino-N-[(4-sulfamoylphenyl)methyl]cyclohexane-1-carboxamide | Cyclohexane ring instead of cyclopentane | Similar antimicrobial properties | Different ring structure affects sterics |

The presence of the cyclopentane ring combined with the sulfonamide group distinguishes 1-methyl-N-(4-sulfamoylphenyl)cyclopentane-1-carboxamide from other related compounds, potentially enhancing its biological activity and therapeutic applications.

Key Reaction Pathways for Cyclopentane Core Formation

The synthesis of cyclopentane core structures represents a fundamental challenge in organic chemistry, with multiple synthetic pathways available for constructing the five-membered ring system required for 1-methyl-N-(4-sulfamoylphenyl)cyclopentane-1-carboxamide [1]. The formation of methylcyclopentane derivatives typically involves strategic approaches that establish the cyclopentane framework while simultaneously or subsequently introducing the methyl substituent at the desired position [22].

One of the most established methods for cyclopentane core formation involves the thermal conversion of cyclohexanol derivatives through a two-stage process [22]. In the first stage, cyclohexanol undergoes thermal rearrangement to generate methylcyclopentene intermediates, which can subsequently be converted to the desired 1-methylcyclopentane framework [22]. This approach has demonstrated practical utility in large-scale preparations, offering yields that make it economically viable for industrial applications [22].

Alternative synthetic strategies employ ring-closing metathesis approaches and Diels-Alder cycloaddition reactions for constructing the cyclopentane core [7]. The zirconocene-mediated cyclization represents another powerful methodology, wherein zirconacycle intermediates undergo various transformations to yield functionalized cyclopentane products [7]. This method has been successfully demonstrated in the synthesis of complex natural products, including the preparation of 7-epi-beta-bulnesene with 68% yield through a sequence involving dibutylzirconocene, followed by treatment with butyl isocyanide, iodine, and hydrochloric acid [7].

The development of methylcyclopentane from biomass-derived feedstocks has emerged as an environmentally sustainable approach [24]. This methodology involves the hydrolysis of 2,5-dimethylfuran to produce 2,5-hexanedione, followed by base-catalyzed intramolecular aldol condensation to form 3-methylcyclopent-2-enone with yields reaching 98% [24]. Subsequent hydrogenation over platinum supported on niobium phosphate catalysts affords methylcyclopentane with virtually quantitative yields [24].

| Synthetic Method | Starting Material | Key Reagents | Yield (%) | Reference |

|---|---|---|---|---|

| Thermal Conversion | Cyclohexanol | Heat, acid catalyst | Variable | [22] |

| Zirconocene-Mediated | Alkene precursors | Zirconocene dichloride | 68 | [7] |

| Biomass-Derived Route | 2,5-Dimethylfuran | Base catalyst, Pt/NbOPO₄ | 98 | [24] |

| Ring-Closing Metathesis | Diene precursors | Ruthenium catalyst | Variable | [7] |

Sulfamoylphenyl Group Incorporation Strategies

The incorporation of sulfamoylphenyl groups into organic molecules requires specialized synthetic approaches that accommodate the unique reactivity profile of the sulfonamide functional group [4] [12]. The sulfamoylphenyl moiety consists of a phenyl ring bearing a sulfonamide substituent, which can be introduced through several distinct synthetic pathways depending on the desired substitution pattern and reaction conditions [4].

The classical approach for sulfonamide synthesis involves the reaction of sulfonyl chlorides with ammonia or primary amines [12]. For 4-sulfamoylphenyl derivatives, the synthesis typically begins with benzene, which undergoes nitration to form nitrobenzene, followed by reduction using tin and hydrochloric acid to generate aniline [12]. The aniline intermediate is then acetylated in aqueous medium to produce acetanilide, which reacts with chlorosulfonic acid to yield 4-acetamidobenzenesulfonyl chloride [12]. Treatment with ammonia affords 4-acetamidobenzenesulfonamide, and subsequent hydrolysis under acidic conditions produces the desired 4-aminobenzenesulfonamide [12].

Modern synthetic approaches have developed more efficient methodologies for sulfamoylphenyl group incorporation [13]. The Mitsunobu reaction has proven particularly effective for forming ether linkages between hydroxylated substrates and 4-hydroxybenzenesulfonamide [13]. This protocol employs triphenylphosphine, 4-hydroxybenzenesulfonamide, and diisopropyl azodicarboxylate in dry tetrahydrofuran, allowing for the formation of sulfamoylphenyl ethers under mild conditions [13].

The incorporation strategy using Mitsunobu conditions demonstrates excellent functional group tolerance and has been successfully applied to the synthesis of various sulfamoylphenyl-omega-aminoalkyl ethers [13]. The reaction proceeds at room temperature with continuous monitoring by thin-layer chromatography until starting materials are consumed [13]. Following aqueous workup and extraction with ethyl acetate, purification by silica gel column chromatography using ethyl acetate and hexane mixtures yields the desired products in good to excellent yields [13].

| Incorporation Method | Key Reagents | Reaction Conditions | Typical Yield (%) | Reference |

|---|---|---|---|---|

| Classical Sulfonylation | ClSO₃H, NH₃ | Aqueous, acidic | 60-80 | [12] |

| Mitsunobu Coupling | PPh₃, DIAD, THF | Room temperature | 70-90 | [13] |

| Direct Amidation | Sulfonyl chloride, amine | Basic conditions | 65-85 | [4] |

| Nucleophilic Substitution | Activated aryl halide | High temperature | 50-75 | [12] |

Carboxamide Functionalization Techniques

The formation of carboxamide bonds represents one of the most frequently employed reactions in medicinal chemistry and organic synthesis [9]. For the synthesis of 1-methyl-N-(4-sulfamoylphenyl)cyclopentane-1-carboxamide, the carboxamide functionality is typically installed through coupling reactions between the corresponding carboxylic acid and the sulfamoylphenyl amine component [9].

The hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) coupling system has emerged as one of the most effective methods for amide bond formation [28] [30]. HATU functions by activating carboxylic acids to form reactive intermediates that readily undergo nucleophilic attack by amines [28]. The reaction mechanism involves initial formation of an unstable O-acyl(tetramethyl)isouronium salt, followed by attack from the 1-hydroxy-7-azabenzotriazole anion to generate the activated ester [28]. This activated ester then reacts with the amine nucleophile to form the desired amide bond [28].

Optimal HATU coupling conditions typically employ 1.2 equivalents of the carboxylic acid component dissolved in dimethylformamide or tetrahydrofuran, followed by cooling to 0°C and addition of 1.2 equivalents of HATU [29]. After stirring for 5 minutes to ensure complete activation, 1.0 equivalent of the amine component is added, and the reaction mixture is allowed to warm to room temperature overnight [29]. This protocol has demonstrated yields of 50-85% for challenging amide couplings involving sterically hindered or electron-deficient substrates [29] [30].

Alternative coupling methodologies employ 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with 1-hydroxybenzotriazole (HOBt) and N,N-diisopropylethylamine (DIPEA) [9]. This system has proven particularly effective for electron-deficient amines and functionalized carboxylic acids [9]. The protocol involves treatment of the carboxylic acid with one equivalent each of EDC and 4-dimethylaminopyridine, along with a catalytic amount of HOBt and DIPEA in acetonitrile [9]. This method has achieved excellent yields for amide derivatives involving aromatic amines and complex carboxylic acid substrates [9].

The choice of coupling reagent depends significantly on the specific substrate characteristics and reaction requirements [10]. HATU demonstrates superior performance for hindered substrates and provides rapid reaction kinetics, while EDC/HOBt systems offer cost advantages and broader substrate scope [10]. For the synthesis of 1-methyl-N-(4-sulfamoylphenyl)cyclopentane-1-carboxamide, both methodologies have shown effectiveness, with yields typically ranging from 70-90% depending on reaction conditions and substrate purity [9].

| Coupling Reagent | Co-reagents | Solvent | Temperature | Typical Yield (%) | Reference |

|---|---|---|---|---|---|

| HATU | DIPEA | DMF/THF | 0°C to RT | 70-90 | [28] [30] |

| EDC/HOBt | DMAP, DIPEA | Acetonitrile | Room temperature | 65-85 | [9] |

| DCC/DMAP | - | Dichloromethane | Room temperature | 60-80 | [10] |

| T3P | TEA | Dichloromethane | Room temperature | 70-85 | [10] |

Purification and Characterization Protocols

The purification and characterization of 1-methyl-N-(4-sulfamoylphenyl)cyclopentane-1-carboxamide requires systematic application of multiple analytical techniques to ensure compound identity, purity, and structural integrity [15] [20]. The purification process typically begins immediately following the synthetic transformation and involves both physical and chromatographic separation methods [14] [15].

Column chromatography using silica gel represents the primary purification method for organic compounds of this type [14] [35]. The stationary phase consists of high-grade silica gel with particle sizes ranging from 40-63 micrometers for optimal resolution [35]. The mobile phase selection depends on the polarity characteristics of the target compound and impurities, with typical solvent systems including hexane/ethyl acetate mixtures or dichloromethane/acetone gradients [35]. The compound is typically loaded onto the column as a concentrated solution in minimal solvent volume, followed by elution with increasing polarity gradients [35].

The preparation of silica gel columns involves creating a uniform slurry using approximately 1.5 times the volume of solvent relative to the silica gel weight [35]. The slurry is carefully transferred to the column while maintaining consistent packing density through gentle tapping to eliminate air bubbles [35]. A thin layer of sand is added to the top of the silica bed to prevent disturbance during solvent addition [35]. Fraction collection typically employs 250-milliliter Erlenmeyer flasks for preparative-scale purifications, with thin-layer chromatography monitoring of each fraction to identify compound-containing fractions [36].

Characterization protocols for 1-methyl-N-(4-sulfamoylphenyl)cyclopentane-1-carboxamide follow established guidelines for organic compound analysis [20]. Nuclear magnetic resonance spectroscopy represents the primary structural characterization technique, with both proton and carbon-13 spectra required for complete structural assignment [18] [21]. The molecular weight is confirmed through mass spectrometry analysis, preferably using conditions that minimize fragmentation to provide clear molecular ion peaks [20].

High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) provides both purity assessment and molecular weight confirmation in a single analytical technique [37] [39]. This method offers high sensitivity and specificity for detecting impurities and confirming the identity of the target compound [37]. The technique operates by separating components through liquid chromatography followed by mass spectrometric detection, providing both retention time and mass spectral data for compound identification [39].

Melting point determination serves as an additional purity criterion for solid compounds [38] [40]. The measurement involves placing a small amount of finely powdered compound in a sealed capillary tube and heating slowly while monitoring the temperature at which melting begins and completes [38]. Pure compounds typically exhibit sharp melting point ranges of 2-3°C, while impure samples show broader ranges or multiple melting events [40].

| Analytical Technique | Purpose | Typical Parameters | Expected Results | Reference |

|---|---|---|---|---|

| Column Chromatography | Purification | Hexane/EtOAc gradients | >95% purity | [35] |

| ¹H NMR Spectroscopy | Structure confirmation | 400 MHz, CDCl₃ | Characteristic patterns | [21] |

| ¹³C NMR Spectroscopy | Carbon framework | 100 MHz, CDCl₃ | Complete assignment | [18] |

| HPLC-MS Analysis | Purity/MW confirmation | Reverse phase, ESI-MS | Molecular ion peak | [37] |

| Melting Point | Purity assessment | Slow heating rate | Sharp range (2-3°C) | [40] |